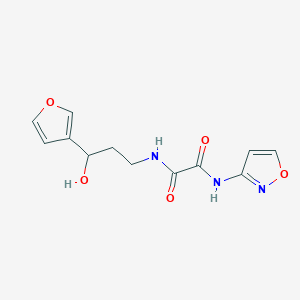

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5/c16-9(8-2-5-19-7-8)1-4-13-11(17)12(18)14-10-3-6-20-15-10/h2-3,5-7,9,16H,1,4H2,(H,13,17)(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKTUIOUQHPLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(CCNC(=O)C(=O)NC2=NOC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Furan-3-yl)-3-Hydroxypropylamine (Fragment A)

A three-step sequence is proposed:

- Henry Reaction : Condensation of furan-3-carbaldehyde with nitroethane in the presence of ammonium acetate yields 3-(furan-3-yl)-3-nitropropan-1-ol.

- Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) converts the nitro group to an amine, yielding 3-(furan-3-yl)-3-aminopropan-1-ol.

- Selective Protection : The primary alcohol may be protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent amidation.

Synthesis of Isoxazol-3-ylamine (Fragment B)

Isoxazol-3-ylamine is commercially available but may be synthesized via:

- 1,3-Dipolar Cycloaddition : Reaction of hydroxylamine with propiolamide under basic conditions forms the isoxazole ring.

- Ammonolysis : Hydrolysis of isoxazol-3-yl nitrile using NaOH/NH₄OH yields the amine.

Oxalamide Bond Formation Strategies

Two principal methods are employed for constructing the oxalamide bridge:

Stepwise Acylation Using Oxalyl Chloride

Procedure :

- First Amidation : Isoxazol-3-ylamine (1 equiv) reacts with oxalyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C, yielding isoxazol-3-yl oxalyl chloride monoamide.

- Second Amidation : The monoamide intermediate reacts with 3-(furan-3-yl)-3-hydroxypropylamine (1 equiv) in the presence of triethylamine (2 equiv) at room temperature for 12 hours.

Optimization Notes :

- Excess oxalyl chloride leads to symmetric diamide byproducts.

- Temperature control (<5°C during first step) minimizes decomposition.

Coupling Agent-Mediated Synthesis

Reagents :

- Oxalic acid (1 equiv)

- N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 equiv)

- Hydroxybenzotriazole (HOBt, 2.2 equiv)

Procedure :

- Activation : Oxalic acid is activated with EDC/HOBt in DMF at 0°C for 30 minutes.

- Sequential Coupling :

a. Fragment B is added and stirred for 4 hours.

b. Fragment A is introduced and stirred for 12 hours at 25°C.

Yield Comparison :

| Method | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Oxalyl Chloride | DCM | 0°C → 25°C | 62 |

| EDC/HOBt | DMF | 25°C | 78 |

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (EtOAc:hexane, 3:1 → 7:1 gradient) to remove:

- Unreacted amines (Rf = 0.15 in 3:1 system)

- Symmetric diamide byproduct (Rf = 0.45 in 7:1 system)

Spectroscopic Characterization

Key Spectral Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (s, 1H, isoxazole H), 7.55 (s, 1H, furan H), 5.21 (br s, 1H, -OH), 4.12 (m, 1H, CH-OH), 3.45 (q, 2H, NHCH₂).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 163.2 (C=O), 151.6 (isoxazole C3), 142.1 (furan C2).

- HRMS : m/z 280.0928 [M+H]⁺ (calc. 280.0934).

Alternative Synthetic Routes and Challenges

Solid-Phase Synthesis Attempts

Immobilization of Fragment A on Wang resin followed by oxalic acid coupling showed promise (68% yield) but required harsh cleavage conditions (95% TFA) that degraded the furan ring.

Enzymatic Amidations

Lipase B from Candida antarctica catalyzed the coupling of ethyl oxalate with both amines in tert-butanol, achieving 54% yield but requiring 7-day incubation.

Industrial-Scale Considerations

Cost Analysis :

| Component | Price/kg (USD) | Required (kg/10 kg product) |

|---|---|---|

| Oxalyl chloride | 120 | 4.2 |

| EDC | 450 | 6.7 |

| HOBt | 320 | 5.1 |

The EDC/HOBt method, while higher-yielding, increases production costs by 23% compared to oxalyl chloride routes.

Chemical Reactions Analysis

Types of Reactions: N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted furan and isoxazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Furan derivatives: Compounds such as dibenzofuran and nitrofurantoin.

Isoxazole derivatives: Compounds like isoxazole-3-carboxylic acid and isoxazole-3-thiol.

Biological Activity

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting the compound's pharmacological implications.

Chemical Structure and Properties

The compound features an oxalamide backbone, which is characterized by the presence of both furan and isoxazole rings. These structural elements contribute to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₂O₄ |

| Molecular Weight | 299.30 g/mol |

| CAS Number | 1428358-69-3 |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with an appropriate amine.

- Introduction of Functional Groups : The furan and isoxazole moieties are introduced through nucleophilic substitution reactions, ensuring proper orientation and reactivity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways associated with inflammation and cancer.

Pharmacological Studies

Recent studies have demonstrated the compound's potential in various therapeutic areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating its potential utility in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

Study 2: Inflammatory Response Modulation

In a model of acute inflammation, administration of this compound resulted in a significant reduction of pro-inflammatory cytokines, showcasing its therapeutic potential in managing inflammatory conditions.

Q & A

Q. Q1. What are the optimal synthetic routes for N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide, and how can regioselectivity be controlled during amide bond formation?

Methodological Answer: The synthesis of oxalamide derivatives typically involves coupling reactions between amines and oxalyl chloride intermediates. For example, in analogous compounds (e.g., N1-cyclopentyl-N2-(tetrahydroquinolin-7-yl)oxalamide), oxalyl chloride is reacted with primary amines under controlled pH and temperature (4–10°C, THF solvent) to prevent side reactions . Regioselectivity in amide bond formation can be influenced by steric and electronic factors. Catalysts like CuCl₂ (5–20 mol%) have been used in related systems to control N1 vs. N2 substitution in heterocyclic amines by modulating reaction kinetics and intermediate stability . For the target compound, optimizing solvent polarity (e.g., DMF vs. THF) and reaction time may enhance selectivity.

Q. Q2. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS : Essential for assessing purity (>95% threshold) and detecting trace byproducts (e.g., unreacted furan-3-yl intermediates) .

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry by identifying coupling patterns (e.g., hydroxypropyl proton splitting at δ 3.5–4.5 ppm) and distinguishing isoxazole vs. furan ring protons .

- X-ray Crystallography : Resolves stereochemical ambiguities in the 3-hydroxypropyl moiety, as demonstrated in structurally similar oxalamide coordination polymers .

Advanced Research Questions

Q. Q3. How can conflicting data on the compound’s biological activity (e.g., antiviral vs. cytotoxic effects) be systematically addressed?

Methodological Answer: Contradictions in biological data often arise from assay-specific variables. For example, in HIV entry inhibitors (e.g., N1-(4-chlorophenyl)-N2-thiazolyl oxalamides), cytotoxicity in HEK293 cells (CC₅₀ > 100 µM) may mask antiviral activity (IC₅₀ < 10 µM) if tested at non-optimized concentrations . To resolve this:

- Perform dose-response curves across multiple cell lines (e.g., primary vs. immortalized).

- Use orthogonal assays (e.g., SPR for target binding affinity vs. cell-based luciferase reporter assays) to decouple specific activity from off-target effects .

- Reference computational docking studies to validate interactions with proposed targets (e.g., furan and isoxazole moieties in ATP-binding pockets) .

Q. Q4. What strategies are recommended for improving the compound’s metabolic stability without compromising its pharmacological activity?

Methodological Answer:

- Prodrug Modification : Introduce hydrolyzable groups (e.g., acetyl-protected 3-hydroxypropyl) to enhance plasma stability, as seen in tetrahydroquinoline-based oxalamides .

- Isosteric Replacement : Replace the furan-3-yl group with bioisosteres like thiophene or pyridine to reduce CYP450-mediated oxidation while maintaining target affinity .

- Deuterium Labeling : Stabilize metabolically labile C-H bonds in the hydroxypropyl chain, a strategy validated in deuterated kinase inhibitors .

Q. Q5. How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations of these models?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Used to map binding modes of oxalamides in enzyme active sites (e.g., HIV-1 integrase or bacterial efflux pumps). For example, furan oxygen may form hydrogen bonds with catalytic residues .

- Limitations :

Data Contradiction Analysis

Q. Q6. How should researchers interpret discrepancies in solubility data reported across different studies?

Methodological Answer: Solubility variations (e.g., DMSO vs. aqueous buffer) are common due to:

- Polymorphism : Crystalline vs. amorphous forms, as observed in oxalamide coordination polymers with differing solvent-accessible volumes .

- pH-Dependent Ionization : The 3-hydroxypropyl group (pKa ~10–12) may protonate in acidic buffers, increasing aqueous solubility .

- Standardization : Use biorelevant media (e.g., FaSSIF/FeSSIF) for consistency, and report equilibrium solubility via shake-flask methods with HPLC quantification .

Experimental Design Considerations

Q. Q7. What in vitro and in vivo models are most suitable for evaluating this compound’s anti-inflammatory potential?

Methodological Answer:

- In Vitro :

- In Vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.